2-Boc-amino-3,3-diphenyl propionic acid
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Overview
Description
2-Boc-amino-3,3-diphenyl propionic acid: is a chemical compound with the molecular formula C20H23NO4 . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-3,3-diphenylalanine . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of proteins.
Mode of Action
It’s known that boc-protected amino acids, such as this compound, play a pivotal role in the synthesis of multifunctional targets . The Boc group serves as a protecting group for the amino function, allowing for selective reactions to occur at other sites in the molecule .
Pharmacokinetics
It’s known that the compound has a molecular weight of 34141 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that boc-protected diphenylalanine can form nanotubes embedded in biocompatible polymers, exhibiting strong piezoelectric properties . This suggests that the compound could have potential applications in biomedicine and piezoelectric devices .
Action Environment
The action of BOC-DL-3,3-diphenylalanine can be influenced by environmental factors. For instance, the balance of solvents, specifically acetonitrile-water, significantly impacts the self-assembly process of Boc-protected diphenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-amino-3,3-diphenyl propionic acid typically involves the protection of the amino group of 3,3-diphenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of 3,3-diphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Boc-amino-3,3-diphenyl propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Boc-amino-3,3-diphenyl propionic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
- Serves as a precursor for the synthesis of biologically active compounds .
Medicine:
- Investigated for its potential therapeutic properties and drug development.
- Used in the design and synthesis of novel pharmaceuticals .
Industry:
- Applied in the production of fine chemicals and specialty materials.
- Used in the development of new materials with specific properties .
Comparison with Similar Compounds
3,3-Diphenylalanine: The parent compound without the Boc protection.
N-α-Boc-2-amino-3-(dimethylamino)propionic acid: A similar compound with a dimethylamino group instead of diphenyl groups.
Uniqueness:
- The presence of the Boc-protected amino group in 2-Boc-amino-3,3-diphenyl propionic acid provides stability and selectivity in reactions.
- The diphenyl groups enhance the compound’s reactivity and potential for forming complex structures .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392945 |
Source
|
Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119363-63-2 |
Source
|
Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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